1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Overview
Description
1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with the molecular formula C47H40N2O6 and a molecular weight of 728.83 g/mol . This compound is a uridine analog, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates . The compound is known for its potential antiepileptic effects and is used in scientific research to study anticonvulsant and anxiolytic activities .
Preparation Methods
The synthesis of 1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route starts with uridine, which undergoes protection of the hydroxyl groups using triphenylmethyl (trityl) chloride to form 2’,5’-bis-O-(triphenylmethyl)uridine . The reaction conditions typically involve the use of a base such as pyridine or triethylamine to facilitate the formation of the trityl ethers . The protected uridine is then subjected to further chemical modifications to introduce the desired functional groups at specific positions on the molecule .
Chemical Reactions Analysis
1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. As a uridine analog, it can mimic the effects of uridine by incorporating into nucleic acids or influencing metabolic pathways . This interaction can modulate the activity of enzymes and receptors involved in neurological processes, leading to its observed anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique compared to other uridine analogs due to its specific structural modifications. Similar compounds include:
2’,5’-Bis-O-(triphenylmethyl)uridine: Another uridine analog with similar protective groups but different functional modifications.
5’-O-Trityluridine: A simpler analog with only one trityl group protecting the 5’-hydroxyl position.
3’,5’-Bis-O-(triphenylmethyl)uridine: A compound with trityl groups at different positions on the uridine molecule.
These compounds share some chemical properties and biological activities but differ in their specific applications and effects due to variations in their structures .
Properties
IUPAC Name |
1-[4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUAWARIDEGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984131 | |
Record name | 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-11-6 | |
Record name | NSC94674 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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